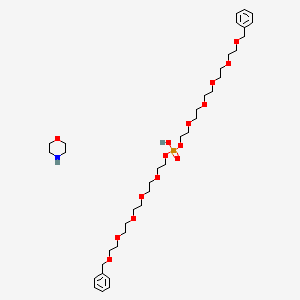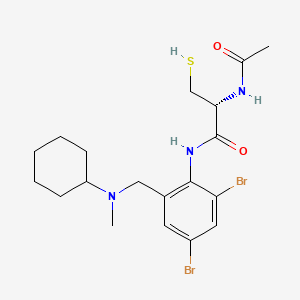
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the dibromo substituents. The acetylamino and mercapto groups are then added through nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The dibromo groups can be reduced to form the corresponding phenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced phenyl derivatives, and various substituted phenyl compounds.
科学的研究の応用
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The acetylamino and mercapto groups can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the dibromo groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Propanamide, 2-(acetylamino)-N-(2,4-dichloro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-difluoro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-diiodo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
Uniqueness
The uniqueness of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- lies in its dibromo substituents, which confer distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs.
特性
CAS番号 |
97290-46-5 |
|---|---|
分子式 |
C19H27Br2N3O2S |
分子量 |
521.3 g/mol |
IUPAC名 |
(2R)-2-acetamido-N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C19H27Br2N3O2S/c1-12(25)22-17(11-27)19(26)23-18-13(8-14(20)9-16(18)21)10-24(2)15-6-4-3-5-7-15/h8-9,15,17,27H,3-7,10-11H2,1-2H3,(H,22,25)(H,23,26)/t17-/m0/s1 |
InChIキー |
YJGWIACOZHBSAS-KRWDZBQOSA-N |
異性体SMILES |
CC(=O)N[C@@H](CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
正規SMILES |
CC(=O)NC(CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



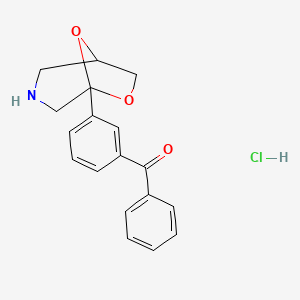
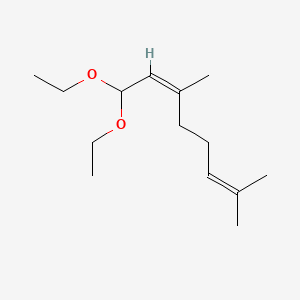
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)
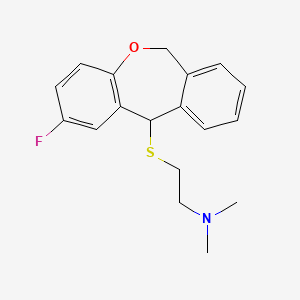

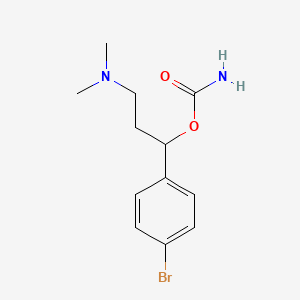
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

